molecular formula C22H30O3 B105296 (4aS)-6-Acetyloxy-3,4,4a,9,10,10aalpha-hexahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2(1H)-phenanthrenon CAS No. 18385-56-3

(4aS)-6-Acetyloxy-3,4,4a,9,10,10aalpha-hexahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2(1H)-phenanthrenon

Cat. No. B105296
CAS RN: 18385-56-3
M. Wt: 342.5 g/mol
InChI Key: ZZXCGSMAGGEMLX-SIKLNZKXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4aS)-6-Acetyloxy-3,4,4a,9,10,10aalpha-hexahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2(1H)-phenanthrenon, also known as 7α-Acetoxy-6β, 14β-dimethyl-17β-hydroxy-delta-4,5-steroid, is a synthetic steroid that has been widely used in scientific research. This steroid has a complex structure, and its synthesis requires a multi-step process. The purpose of

Mechanism Of Action

The mechanism of action of (4aS)-6-Acetyloxy-3,4,4a,9,10,10aalpha-hexahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2(1H)-phenanthrenon is not fully understood. However, it is believed to act as a ligand for steroid receptors, which are located in the cytoplasm and nucleus of cells. Once bound to the receptor, the steroid-receptor complex can interact with DNA and regulate gene expression.

Biochemical And Physiological Effects

(4aS)-6-Acetyloxy-3,4,4a,9,10,10aalpha-hexahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2(1H)-phenanthrenon has been shown to have a variety of biochemical and physiological effects. It has been shown to increase protein synthesis and cell growth in certain cell types. Additionally, it has been shown to modulate the immune response and have anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

One advantage of using (4aS)-6-Acetyloxy-3,4,4a,9,10,10aalpha-hexahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2(1H)-phenanthrenon in lab experiments is its stability. It can be stored for long periods without degradation, making it a useful tool for long-term studies. However, one limitation is that it is a synthetic compound, and its effects may not accurately reflect those of endogenous steroids.

Future Directions

There are several potential future directions for research involving (4aS)-6-Acetyloxy-3,4,4a,9,10,10aalpha-hexahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2(1H)-phenanthrenon. One potential direction is to investigate its effects on different cell types and in different disease models. Additionally, it may be useful to investigate its potential as a therapeutic agent for certain diseases. Finally, further research is needed to fully understand its mechanism of action and how it interacts with steroid receptors.
In conclusion, (4aS)-6-Acetyloxy-3,4,4a,9,10,10aalpha-hexahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2(1H)-phenanthrenon is a synthetic steroid that has been extensively used in scientific research. Its multi-step synthesis process makes it a valuable tool for studying the structure and function of steroids. While its mechanism of action is not fully understood, it has been shown to have a variety of biochemical and physiological effects. Further research is needed to fully understand its potential as a therapeutic agent and its mechanism of action.

Synthesis Methods

The synthesis of (4aS)-6-Acetyloxy-3,4,4a,9,10,10aalpha-hexahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2(1H)-phenanthrenon involves a multi-step process that includes the reaction of a ketone with an aldehyde, followed by reduction and acetylation. The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Scientific Research Applications

(4aS)-6-Acetyloxy-3,4,4a,9,10,10aalpha-hexahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2(1H)-phenanthrenon has been used extensively in scientific research as a model compound for studying the structure and function of steroids. It has been used in studies to investigate the effects of steroids on gene expression, protein synthesis, and cell growth. Additionally, it has been used in studies to evaluate the efficacy of new drugs for treating steroid-related diseases.

properties

CAS RN

18385-56-3

Product Name

(4aS)-6-Acetyloxy-3,4,4a,9,10,10aalpha-hexahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2(1H)-phenanthrenon

Molecular Formula

C22H30O3

Molecular Weight

342.5 g/mol

IUPAC Name

[(4bS,8aR)-4b,8,8-trimethyl-7-oxo-2-propan-2-yl-6,8a,9,10-tetrahydro-5H-phenanthren-3-yl] acetate

InChI

InChI=1S/C22H30O3/c1-13(2)16-11-15-7-8-19-21(4,5)20(24)9-10-22(19,6)17(15)12-18(16)25-14(3)23/h11-13,19H,7-10H2,1-6H3/t19-,22+/m0/s1

InChI Key

ZZXCGSMAGGEMLX-SIKLNZKXSA-N

Isomeric SMILES

CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CCC(=O)C3(C)C)C)OC(=O)C

SMILES

CC(C)C1=C(C=C2C(=C1)CCC3C2(CCC(=O)C3(C)C)C)OC(=O)C

Canonical SMILES

CC(C)C1=C(C=C2C(=C1)CCC3C2(CCC(=O)C3(C)C)C)OC(=O)C

synonyms

(4aS)-6-Acetyloxy-3,4,4a,9,10,10aα-hexahydro-1,1,4aβ-trimethyl-7-(1-methylethyl)-2(1H)-phenanthrenone

Origin of Product

United States

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